molecular formula C11H21NO3 B590504 2-Allyl-2-methyl-1,3-propanediol Isopropylcarbamate CAS No. 1797946-61-2

2-Allyl-2-methyl-1,3-propanediol Isopropylcarbamate

Cat. No. B590504
CAS RN: 1797946-61-2
M. Wt: 215.293
InChI Key: OUDXTZMAYGENMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Allyl-2-methyl-1,3-propanediol Isopropylcarbamate, also known as 2-Methyl-2-(2-propenyl)-1,3-propanediol Isopropylcarbamate or Isopropylamino 3-(hydroxymethyl)-3-methyl-5-hexenoate, is used for Abbreviated New Drug Application (ANDA) & DMF filing to FDA, toxicity study of respective drug formulation, Quality Control (QC), and analytical studies during commercial production of Carisoprodol .


Molecular Structure Analysis

The molecular formula of 2-Allyl-2-methyl-1,3-propanediol Isopropylcarbamate is C11H21NO3 . It has a unique molecular structure, which is a branched asymmetric aliphatic diol .

Scientific Research Applications

Catalysis and Mechanistic Studies

The study of hydrocarbonylation reactions, particularly those catalyzed by rhodium complexes, is relevant to understanding the behavior and applications of compounds like 2-Allyl-2-methyl-1,3-propanediol Isopropylcarbamate. Research demonstrates that allyl alcohol can be hydrocarbonylated to produce a mixture of compounds, including 1,4-butanediol and 2-methylpropanol, under specific conditions involving [Rh2(OAc)4] and PEt3-2-propen-1-ol. This process involves several key steps such as protonation, dehydration, and hydrogenation, indicating a complex mechanism that could be applicable to similar compounds (Simpson et al., 1993).

Chemical Structure and Reactivity

Further investigations into the structure and reactivity of related compounds, such as various substituted versions of 1,3-propanediol, have provided insights into the formation and stability of carbocations and carboxonium species under superacidic conditions. This research contributes to a deeper understanding of the chemical behavior of complex organic molecules, which could extend to the applications and reactions of 2-Allyl-2-methyl-1,3-propanediol Isopropylcarbamate (Olah et al., 1999).

Analytical Chemistry Applications

In analytical chemistry, methods for identifying and characterizing compounds like meprobamate (a related carbamate) have been developed. These methods, which include adsorption chromatography, provide a foundation for analyzing similar compounds in various matrices, offering potential applications in the identification and quantification of 2-Allyl-2-methyl-1,3-propanediol Isopropylcarbamate in research settings (Fiori & Marigo, 1958).

Synthesis and Organic Chemistry

The synthesis and manipulation of complex organic structures are key areas of research in organic chemistry. Studies have shown that 1,3-propanediol derivatives can be engaged in double carbonyl crotylation reactions, leading to the formation of symmetric stereopolyads with high control over diastereoselectivity and enantioselectivity. Such research not only advances the field of synthetic organic chemistry but also suggests potential synthetic routes and applications for compounds including 2-Allyl-2-methyl-1,3-propanediol Isopropylcarbamate (Gao et al., 2011).

properties

IUPAC Name

[2-(hydroxymethyl)-2-methylpent-4-enyl] N-propan-2-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-5-6-11(4,7-13)8-15-10(14)12-9(2)3/h5,9,13H,1,6-8H2,2-4H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUDXTZMAYGENMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)OCC(C)(CC=C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Allyl-2-methyl-1,3-propanediol Isopropylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.